2-(4-Methylthiazol-5-yl)ethanamine hydrochloride 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 17928-09-5
VCID: VC21257604
InChI: InChI=1S/C6H10N2S.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3;1H
SMILES: CC1=C(SC=N1)CCN.Cl
Molecular Formula: C6H11ClN2S
Molecular Weight: 178.68 g/mol

2-(4-Methylthiazol-5-yl)ethanamine hydrochloride

CAS No.: 17928-09-5

Cat. No.: VC21257604

Molecular Formula: C6H11ClN2S

Molecular Weight: 178.68 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylthiazol-5-yl)ethanamine hydrochloride - 17928-09-5

Specification

CAS No. 17928-09-5
Molecular Formula C6H11ClN2S
Molecular Weight 178.68 g/mol
IUPAC Name 2-(4-methyl-1,3-thiazol-5-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C6H10N2S.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3;1H
Standard InChI Key LUKLCJGBQDHGRL-UHFFFAOYSA-N
SMILES CC1=C(SC=N1)CCN.Cl
Canonical SMILES CC1=C(SC=N1)CCN.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(4-Methylthiazol-5-yl)ethanamine hydrochloride contains a 5-substituted thiazole ring with a methyl group at the 4-position and an ethanamine side chain at the 5-position, converted to its hydrochloride salt. The thiazole heterocycle is a five-membered ring containing both nitrogen and sulfur atoms, which contributes to its distinctive chemical properties. This compound differs from the thiazole derivatives described in published research by featuring a simple ethanamine linker rather than more complex substitution patterns found in compounds designed for specific biological targets.

The chemical structure can be represented with the following key components:

  • A 4-methylthiazole core structure

  • An ethanamine side chain at the 5-position of the thiazole ring

  • A hydrochloride salt form, which enhances water solubility

Comparison with Related Compounds

Structural Similarities to Known Compounds

The search results mention a related compound, (1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine dihydrochloride, which differs from our target compound by containing an additional phenyl ring and having stereochemical specificity. These structural differences would significantly impact physical properties and potential biological activities.

Thiazole derivatives similar to our compound of interest have been extensively studied for their biological activities. For example, the research article included in the search results discusses 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors . While 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride has a simpler structure than these compounds, the common thiazole core suggests potential for similar chemical reactivity and modification strategies.

Structure-Activity Relationship Considerations

The presence of the thiazole ring in our compound is significant as this heterocycle appears in many biologically active molecules. The search results indicate that modifications to thiazole-containing compounds, particularly at the C2, C4, and C5 positions, can dramatically affect their biological properties . The 4-methyl substitution on the thiazole ring of our compound may influence its electronic properties and potential interactions with biological targets.

Structure-Activity Relationship Analysis

Key Structural Features

The activity of thiazole-containing compounds often depends on specific substitution patterns. The search results demonstrate that for certain thiazole derivatives, "monosubstitution of a cyclopentyl group afforded the optimal combination of both enzymatic and cellular potencies as well as the selectivity for CDK4/6" . While our compound lacks this specific substitution pattern, the principles of structure-activity relationships could inform future modifications to enhance biological activity.

Comparison with Known Bioactive Compounds

The search results describe several thiazole derivatives with nanomolar potency against CDK4/6. For example, compound 83 mentioned in the results exhibits "remarkable selectivity" and caused "marked inhibition of tumor growth" in animal models . The following table summarizes activity data for selected thiazole derivatives mentioned in the search results:

CompoundCDK4 Inhibition Ki (μM)CDK6 Inhibition Ki (μM)Growth Inhibition GI50 (μM) in MV4-11 cells
780.0010.0340.023
1150.0060.0090.019
1160.0030.0140.010
1080.0020.0060.013

While 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride lacks the extended structures of these compounds, understanding their activity profiles could guide future modifications to introduce similar biological properties.

Analytical Methods and Characterization

Identification Techniques

For characterization of 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride, standard analytical techniques would likely include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Elemental analysis

  • X-ray crystallography (for solid-state structure)

Future Research Directions

Structure Optimization Opportunities

  • Adding functional groups to enhance binding to specific targets

  • Exploring stereochemistry to improve selectivity

  • Developing pro-drug approaches to improve pharmacokinetic properties

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